(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene
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Overview
Description
(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H9Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a (3-bromoprop-1-en-1-yl) group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene typically involves the bromination of 4-(3-bromoprop-1-en-1-yl)benzene. The reaction can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the (3-bromoprop-1-en-1-yl) group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Reagents such as bromine, hydrogen bromide, and chlorine are used. The reactions are often conducted in non-polar solvents like dichloromethane or carbon tetrachloride.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, and the reactions are performed at elevated temperatures.
Major Products Formed
Substitution Reactions: Products include 4-(3-hydroxyprop-1-en-1-yl)benzene, 4-(3-alkoxyprop-1-en-1-yl)benzene, and 4-(3-aminoprop-1-en-1-yl)benzene.
Addition Reactions: Products include 1,2-dibromo-4-(3-bromopropyl)benzene and 1-bromo-4-(3-chloropropyl)benzene.
Elimination Reactions: Products include 4-(prop-1-en-1-yl)benzene and 4-(prop-2-en-1-yl)benzene.
Scientific Research Applications
(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: It is used in the production of specialty chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in the (3-bromoprop-1-en-1-yl) group are key reactive sites. The compound can form covalent bonds with nucleophiles through substitution reactions, and it can participate in addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing effect of the bromine atoms, which makes the compound more reactive.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(3-chloroprop-1-en-1-yl)benzene
- 1-Bromo-4-(3-fluoroprop-1-en-1-yl)benzene
- 1-Bromo-4-(3-iodoprop-1-en-1-yl)benzene
Uniqueness
(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene is unique due to the presence of two bromine atoms, which significantly influence its reactivity and chemical behavior. Compared to its analogs with different halogen substitutions, this compound exhibits distinct reactivity patterns, making it particularly useful in specific synthetic applications.
Properties
IUPAC Name |
1-bromo-4-[(E)-3-bromoprop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZFZNNDFOOJMQ-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CBr)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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